molecular formula C11H20O3 B13412479 2,2-Diethoxycycloheptan-1-one CAS No. 98015-56-6

2,2-Diethoxycycloheptan-1-one

Cat. No.: B13412479
CAS No.: 98015-56-6
M. Wt: 200.27 g/mol
InChI Key: ZPMAHWDWUCVLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxycycloheptanone is an organic compound belonging to the family of cyclic ketones It features a seven-membered carbon ring with two ethoxy groups attached to the second carbon and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxycycloheptanone can be achieved through several methods. One common approach involves the reaction of cycloheptanone with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 2,2-diethoxycycloheptanone.

Industrial Production Methods: Industrial production of 2,2-diethoxycycloheptanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxycycloheptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-diethoxycycloheptanol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: 2,2-Diethoxycycloheptanol.

    Substitution: Various substituted cycloheptanone derivatives.

Scientific Research Applications

2,2-Diethoxycycloheptanone has several applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diethoxycycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Cycloheptanone: A cyclic ketone with a seven-membered ring but without the ethoxy groups.

    2,2-Dimethoxycycloheptanone: Similar structure with methoxy groups instead of ethoxy groups.

    Cyclohexanone: A six-membered ring ketone, structurally similar but with different ring size.

Uniqueness: 2,2-Diethoxycycloheptanone is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to other cyclic ketones. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

98015-56-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2,2-diethoxycycloheptan-1-one

InChI

InChI=1S/C11H20O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3

InChI Key

ZPMAHWDWUCVLRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.